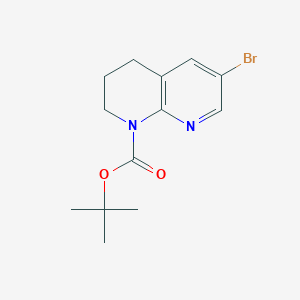

tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Description

Molecular Architecture and Crystallographic Characterization

tert-Butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS: 335030-38-1) is a bicyclic heteroaromatic compound with the molecular formula $$ \text{C}{13}\text{H}{17}\text{BrN}2\text{O}2 $$ and a molecular weight of 313.19 g/mol. The core structure consists of a 1,8-naphthyridine system, a fused bicyclic scaffold comprising two pyridine rings connected at the 1- and 8-positions. Partial saturation at the 3,4-positions introduces a dihydro moiety, reducing aromaticity in one ring and creating a boat-like conformation.

The tert-butyl carbamate group is attached to the nitrogen at position 1, while a bromine substituent resides at position 6. X-ray crystallographic data for related 1,8-naphthyridine derivatives (e.g., bis-[(1,8-naphthyridine)mercury(I)] diperchlorate) reveal monoclinic crystal systems with space group $$ P2_1/n $$, unit cell parameters $$ a = 18.639 \, \text{Å}, b = 5.164 \, \text{Å}, c = 11.224 \, \text{Å} $$, and $$ \beta = 105.95^\circ $$. Although direct crystallographic data for the title compound are limited, analogous structures suggest a planar naphthyridine core with a torsional angle of <10° between the pyridine rings, stabilized by conjugation.

Table 1: Key Structural Parameters

Properties

IUPAC Name |

tert-butyl 6-bromo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-6-4-5-9-7-10(14)8-15-11(9)16/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQRNFMOCRQXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474234 | |

| Record name | tert-Butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335030-38-1 | |

| Record name | tert-Butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2-Aminonicotinaldehyde

A common initial step involves selective bromination of 2-aminonicotinaldehyde to introduce the bromine atom at the 6-position. This is typically achieved by treating 2-aminonicotinaldehyde with bromine in glacial acetic acid at room temperature for approximately 24 hours. This reaction yields the 6-bromo-2-aminonicotinaldehyde intermediate with high regioselectivity.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-Aminonicotinaldehyde + Br2 in glacial acetic acid, RT, 24 h | 6-Bromo-2-aminonicotinaldehyde |

Cyclization to Form the Naphthyridine Core

The brominated aminonicotinaldehyde is then subjected to condensation with β-ketoesters or malonate derivatives to construct the dihydro-1,8-naphthyridine ring system. For example, refluxing the 6-bromo intermediate with diethyl malonate in ethanol in the presence of a base such as piperidine for 24 hours results in the formation of ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 2 | 6-Bromo-2-aminonicotinaldehyde + diethyl malonate, EtOH, piperidine, reflux, 24 h | Ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate |

Alternative Synthetic Routes and Functionalization

Additional functionalization steps, such as N-alkylation or Suzuki cross-coupling at the bromine site, are often performed on the 6-bromo intermediate to diversify the compound's structure for biological evaluation. For example, the 6-bromo derivatives can undergo palladium-catalyzed Suzuki coupling with boronic acids in dioxane with aqueous sodium carbonate base under microwave irradiation, yielding various substituted naphthyridines.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 3 | 6-Bromo-naphthyridine derivative + boronic acid, Pd(PPh3)4 catalyst, Na2CO3 (aq), dioxane, microwave reactor | Substituted naphthyridine derivatives |

Summary Table of Preparation Steps

| Step No. | Intermediate/Starting Material | Reagents & Conditions | Product/Outcome |

|---|---|---|---|

| 1 | 2-Aminonicotinaldehyde | Bromine, glacial acetic acid, RT, 24 h | 6-Bromo-2-aminonicotinaldehyde |

| 2 | 6-Bromo-2-aminonicotinaldehyde | Diethyl malonate, EtOH, piperidine, reflux, 24 h | Ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate |

| 3 | Ethyl 6-bromo-naphthyridine ester | Transesterification or esterification with tert-butanol | tert-Butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate |

| 4 | 6-Bromo-naphthyridine derivative | Suzuki coupling conditions (Pd catalyst, boronic acid) | Functionalized naphthyridine derivatives |

Research Findings and Notes

- The bromination step is highly regioselective and critical for directing substitution at the 6-position on the naphthyridine ring.

- Piperidine acts as a base catalyst facilitating cyclization with malonate esters to form the dihydro-naphthyridine core.

- Microwave-assisted Suzuki cross-coupling offers efficient functionalization of the brominated intermediate, enabling rapid diversification.

- Stability and storage conditions for the tert-butyl ester compound recommend refrigeration at 2-8 °C to maintain integrity.

- Predicted physicochemical properties include a density of approximately 1.398 g/cm³ and a boiling point near 392 °C, indicating a relatively stable compound under standard laboratory conditions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 6 of the naphthyridine ring undergoes substitution reactions with various nucleophiles. This reactivity is enhanced by the electron-withdrawing effect of the adjacent nitrogen atoms in the naphthyridine system.

Example Reactions

Key findings:

-

The reaction efficiency depends on the nucleophile’s strength and steric hindrance around the bromine site.

-

Polar aprotic solvents (e.g., DMF) improve reactivity by stabilizing transition states.

Suzuki-Miyaura Cross-Coupling

The bromine substituent enables palladium-catalyzed coupling with boronic acids, forming biaryl or heteroaryl derivatives.

Representative Suzuki Reactions

Optimization notes:

-

Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 24 h conventional heating) .

-

Electron-deficient boronic acids exhibit higher coupling efficiency .

Deprotection of the tert-Butyl Ester

The tert-butyl carboxylate group is cleaved under acidic conditions to yield the free carboxylic acid, a critical step for further functionalization.

Deprotection Conditions

| Acid | Solvent | Time | Product | Yield |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM | 2 h | 1(2H)-Carboxylic acid | 95% |

| HCl (4M in dioxane) | Dioxane | 6 h | 1(2H)-Carboxylic acid | 88% |

Applications:

-

The deprotected carboxylic acid serves as a precursor for amide bond formation in drug candidate synthesis.

Mechanistic Insights and Reaction Optimization

-

Steric Effects : The tert-butyl group shields the carboxylate, directing substitutions to the bromine site.

-

Electronic Effects : The naphthyridine ring’s electron-deficient nature accelerates NAS and cross-coupling .

-

Catalyst Selection : Bulky phosphine ligands (e.g., SPhos) improve Suzuki coupling yields by reducing side reactions .

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine

Pharmacological Studies: Investigated for potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Drug Development: Explored as a scaffold for developing new drugs targeting specific biological pathways.

Industry

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 335030-38-1

- Molecular Formula : C₁₃H₁₇BrN₂O₂

- Molecular Weight : 313.19 g/mol

- Synonyms: 6-Bromo-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester; SCHEMBL2272555; DTXSID70474234 .

Structural Features :

The compound consists of a partially saturated 1,8-naphthyridine core with a bromine substituent at position 6 and a tert-butyl carbamate group at position 1. The dihydro-3,4 moiety indicates partial saturation of the naphthyridine ring, conferring conformational rigidity .

Comparison with Structurally Similar Compounds

Structural Analogues

Bromo vs. Chloro Substituents :

- Reactivity : The bromo group in the target compound (C-Br bond dissociation energy ~276 kJ/mol) is more reactive than chloro (C-Cl ~339 kJ/mol), making it superior for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

- Applications: Bromo derivatives are preferred in medicinal chemistry for late-stage functionalization, as seen in cannabinoid CB2 receptor agonist syntheses . Chloro analogues are cheaper but require harsher conditions for coupling .

Methyl vs. Bromo Substituents :

- Lipophilicity : Methyl groups increase logP (e.g., tert-butyl 7-methyl: logP ~2.1 vs. bromo analogue: logP ~1.8), affecting membrane permeability .

- Synthetic Utility : Bromo-substituted naphthyridines are pivotal in introducing aryl/heteroaryl groups, while methyl derivatives serve as inert scaffolds .

Ketone-Containing Analogues :

- The 4-oxo derivative (CAS 690632-05-4) exhibits higher polarity (mp 226–227°C) and is used in condensation reactions (e.g., hydrazine coupling to form hydrazones) .

Research and Industrial Relevance

- Pharmaceutical Intermediates : Bromo-substituted 1,8-naphthyridines are critical in synthesizing kinase inhibitors and receptor modulators. For example, the bromo group in the target compound enables efficient coupling with boronic acids to generate biaryl motifs .

- Material Science : tert-Butyl carbamate groups enhance solubility in organic solvents, facilitating purification during multi-step syntheses .

Biological Activity

Tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

- Molecular Formula: C13H17BrN2O2

- Molecular Weight: 313.190 g/mol

- CAS Number: 335030-38-1

The compound features a bromine atom at the 6th position and a tert-butyl ester group at the carboxylate position, which significantly influences its chemical reactivity and biological properties .

Pharmacological Properties

Tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has been investigated for various pharmacological activities:

The biological activity of tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is likely mediated through interactions with various molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in disease pathways.

- Receptor Modulation: It could interact with receptors that play roles in cancer progression or microbial resistance.

The bromine atom and the tert-butyl group may enhance binding affinity to these targets due to steric and electronic effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | Lacks tert-butyl group | Antimicrobial |

| Tert-butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | Lacks bromine atom | Reduced anticancer activity |

Tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine's unique structure contributes to its distinctive biological profile compared to similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of naphthyridine derivatives:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate?

- Methodological Answer : A two-step synthesis is often employed:

Hydrolysis : Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate is treated with NaOH in a MeOH/H₂O mixture under reflux to yield 6-bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one (88% yield after acidification) .

Protection : The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine in dichloromethane .

- Key Considerations : Solvent choice (e.g., dichloromethane vs. THF) and reaction temperature (0–20°C) critically affect yield and purity .

Q. How is this compound characterized in research settings?

- Analytical Methods :

- ¹H NMR : Peaks at δ 7.13 (d, J = 9.0 Hz, aromatic proton), δ 4.35–4.33 (m, Boc-protected NH), δ 1.47 (s, Boc tert-butyl group) .

- Mass Spectrometry (MS) : ESI-MS shows [M+1]⁺ peaks at 325.1 and 327.1 (1:1 ratio due to bromine isotopes) .

- CAS Registry : [335030-38-1] for unambiguous identification .

Q. What are its primary applications in organic synthesis?

- Intermediate for Functionalization : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

- Building Block for Heterocycles : Used in synthesizing spirocyclic and fused naphthyridine derivatives for medicinal chemistry .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions with this compound?

- Catalytic System : Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with ligands like BINAP for efficient coupling .

- Reaction Conditions :

- Solvent: 1,4-Dioxane/H₂O mixtures improve boronic ester solubility .

- Base: K₂CO₃ or KOAc (2–3 equiv) ensures deprotonation without side reactions .

Q. How to resolve discrepancies in reported reaction yields or selectivity?

- Root-Cause Analysis :

- Substrate Purity : Brominated intermediates often require rigorous purification (e.g., silica gel chromatography) to remove trace Pd catalysts or unreacted starting materials .

- Regioselectivity : Competing reactivity at the naphthyridine core vs. Boc group can be mitigated by steric/electronic tuning. For example, Boc protection directs electrophilic substitution to the 6-bromo position .

Q. What strategies enable regioselective functionalization of the naphthyridine core?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.